N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Description
Chemical Identity and Nomenclature
This compound is classified as a boron-containing organic compound that features a unique molecular architecture incorporating both a picolinamide moiety and a tetramethyl-1,3,2-dioxaborolane group. The compound's systematic nomenclature reflects its complex structural features, with the Chemical Abstracts Service registry number 1006876-28-3 serving as its primary identifier in chemical databases. The molecular formula C₁₄H₂₁BN₂O₃ indicates the presence of carbon, hydrogen, boron, nitrogen, and oxygen atoms in specific stoichiometric ratios, with a calculated molecular weight of 276.14 grams per mole.
The compound exhibits multiple recognized synonyms that reflect different aspects of its chemical structure and functional properties. These alternative names include N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide, 6-(ethylcarbamoyl)pyridine-3-boronic acid pinacol ester, and 2-(N-ethylaminocarbonyl)pyridine-5-boronic acid pinacol ester. Each nomenclature variant emphasizes specific structural elements, such as the pyridine ring system, the carboxamide functionality, or the boronic ester nature of the molecule. The pinacol ester designation specifically refers to the tetramethyl-1,3,2-dioxaborolane protecting group, which serves to stabilize the boronic acid functionality under various chemical conditions.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1006876-28-3 | |
| Molecular Formula | C₁₄H₂₁BN₂O₃ | |
| Molecular Weight | 276.14 g/mol | |
| PubChem Compound Identifier | 59868917 | |
| MDL Number | MFCD13191367 |
The structural complexity of this compound arises from the integration of heterocyclic pyridine chemistry with organoboron functionality. The picolinamide framework provides a nitrogen-containing aromatic system that can participate in coordination chemistry and hydrogen bonding interactions, while the boronic ester group offers opportunities for cross-coupling reactions and other transformations characteristic of organoboron compounds. This dual functionality makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular architectures.
Historical Context in Boronic Acid Derivative Research
The development of this compound must be understood within the broader historical context of boronic acid derivative research, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis involved treating diethylzinc with triethylborate to produce the highly air-sensitive triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid. This seminal work established the foundation for all subsequent developments in organoboron chemistry and demonstrated the fundamental reactivity patterns that continue to guide modern synthetic approaches.
The evolution of boronic acid chemistry gained significant momentum in the latter half of the twentieth century, particularly with the development of palladium-catalyzed cross-coupling methodologies. The breakthrough came with the introduction of the Suzuki-Miyaura coupling reaction, first published by Suzuki and Miyaura in 1981, which demonstrated the utility of boronic acids as nucleophilic partners in palladium-catalyzed carbon-carbon bond formation. This methodology revolutionized synthetic organic chemistry by providing a reliable and versatile method for constructing complex molecular frameworks from relatively simple organoboron precursors.
The historical significance of picolinamide-containing boronic acid derivatives represents a more recent development in this field. Research has shown that picolinamide, despite being one of the most available and widely-used chelating ligands in coordination chemistry, had surprisingly never been used in the preparation of tetracoordinated organoboron complexes until very recent studies. This gap in the literature highlighted an unexplored area of organoboron chemistry that offered significant potential for developing new classes of compounds with unique properties and applications.
The historical development of boronic ester protecting groups, particularly the pinacol ester functionality present in this compound, represents another crucial advancement in organoboron chemistry. These protecting groups were developed to address the inherent instability and moisture sensitivity of free boronic acids, providing enhanced stability while maintaining the essential reactivity required for synthetic applications. The tetramethyl-1,3,2-dioxaborolane protecting group specifically offers superior stability compared to alternative protecting strategies while remaining readily removable under appropriate reaction conditions.
Role in Modern Organoboron Chemistry
This compound occupies a significant position in modern organoboron chemistry due to its unique combination of structural features that enable diverse synthetic applications and advanced materials properties. The compound's role in contemporary chemical research extends across multiple domains, including cross-coupling chemistry, coordination compound synthesis, and the development of functional materials with specialized optical properties.
In the context of cross-coupling reactions, this compound serves as a valuable organoboron partner for Suzuki-Miyaura coupling processes, where the boronic ester functionality can undergo transmetalation with palladium catalysts to form new carbon-carbon bonds. The presence of the picolinamide framework provides additional coordination sites that can influence the reactivity and selectivity of these transformations, potentially leading to improved reaction outcomes compared to simpler boronic ester substrates. The stability imparted by the pinacol ester protecting group ensures that the compound remains viable under the basic conditions typically employed in cross-coupling reactions.
Recent research has demonstrated that picolinamide-supported tetracoordinated organoboron complexes containing diaryl boronyl segments can be synthesized using aryl trifluoroborates as boron sources. This methodology represents a significant advancement in organoboron chemistry, as it provides access to a new class of tetracoordinated boron compounds that exhibit unique optical properties, including aggregation-induced emission characteristics. The ability to introduce different aryl motifs with diverse functional groups through this approach opens up extensive possibilities for materials science applications.
The compound's role in the development of aggregation-induced emission materials represents a particularly exciting frontier in modern organoboron chemistry. Research has shown that five-membered boron-containing complexes derived from picolinamide frameworks exhibit very weak fluorescence in organic solvents but intense fluorescence in their aggregated or solid-state forms. This aggregation-induced emission property makes these compounds valuable for applications in sensors, imaging agents, and advanced optical materials where controlled fluorescence behavior is required.
The medicinal chemistry applications of this compound reflect the broader trend toward incorporating boron-containing functionality into pharmaceutical research. The unique ability of boronic acid derivatives to form reversible covalent bonds with biological targets, particularly enzymes containing serine or threonine residues, has made them valuable tools in drug discovery and development. The picolinamide framework provides additional opportunities for molecular recognition and binding specificity, potentially leading to improved therapeutic agents with enhanced selectivity and reduced side effects.
Properties
IUPAC Name |
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-6-16-12(18)11-8-7-10(9-17-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRHMZREIYXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide typically involves three main stages:
- (a) Introduction of the boronate ester group at the 5-position of the picolinic acid or its derivatives.
- (b) Conversion of the carboxylic acid group to the corresponding amide, specifically N-ethyl amide.
- (c) Purification and characterization to confirm the structure and purity of the final compound.
Preparation of the Boronate Ester Intermediate
The key intermediate, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid or its ester, is synthesized via palladium-catalyzed borylation of 5-halopicolinic acid derivatives.
| Reagents & Catalysts | Conditions | Outcome |
|---|---|---|
| 5-chloropicolinic acid | Pd catalyst (e.g., XPhos Pd G2) | Borylation at 5-position to form boronate ester |
| Bis(pinacolato)diboron (B2Pin2) | Dioxane/H2O solvent mixture | Efficient coupling under nitrogen atmosphere |
| Base (e.g., K3PO4) | 80 °C, 12 hours | High yield of boronate intermediate |
- The palladium catalyst facilitates the oxidative addition of the aryl halide.
- Transmetalation with bis(pinacolato)diboron introduces the boronate ester.
- Reductive elimination regenerates the Pd(0) catalyst and releases the boronate ester product.
This method yields the boronate ester intermediate with high purity and yield, suitable for subsequent amide formation.
Conversion to N-ethyl Picolinamide
The carboxylic acid or ester group is then converted to the N-ethyl amide via amide coupling reactions.
Common Amide Coupling Procedures:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Activation of acid group | Oxalyl chloride or coupling agents (e.g., HATU, COMU) | Formation of acid chloride or active ester |
| Amine coupling | Ethylamine or ethylamine hydrochloride | Reaction in DCM or DMF, presence of base (e.g., DIEA) |
| Temperature | Room temperature to mild heating (0 °C to RT) | Controlled to prevent side reactions |
| Purification | Flash chromatography or recrystallization | Yields pure N-ethyl amide derivative |
For example, the acid chloride intermediate is prepared by treating the boronate-containing picolinic acid with oxalyl chloride in the presence of catalytic DMF, followed by reaction with ethylamine under inert atmosphere to afford the N-ethyl amide.
Representative Synthetic Scheme
A generalized synthetic route is as follows:
-
5-chloropicolinic acid + bis(pinacolato)diboron + Pd catalyst + base → 5-(pinacolboronate)picolinic acid
-
5-(pinacolboronate)picolinic acid + oxalyl chloride → acid chloride intermediate
Acid chloride intermediate + ethylamine + base → N-ethyl-5-(pinacolboronate)picolinamide
Purification and Characterization
- Purification: Typically performed by flash chromatography using silica gel columns with gradients of ethyl acetate/hexanes or chloroform/isopropanol mixtures.
- Characterization: Confirmed by proton nuclear magnetic resonance (1H NMR), liquid chromatography-mass spectrometry (LC-MS), and high-resolution mass spectrometry (HRMS).
- Purity: ≥95% purity is standard for biological testing and further synthetic applications.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation | Pd catalyst (XPhos Pd G2), B2Pin2, K3PO4, dioxane/H2O, 80 °C, 12 h | ~90-100 | High regioselectivity, mild conditions |
| Acid chloride formation | Oxalyl chloride, DMF catalytic, DCM, 0 °C, 3 h | Quantitative | Used without purification |
| Amide coupling | Ethylamine, DIEA, DCM, RT, 12 h | 80-90 | Requires inert atmosphere |
| Purification | Flash chromatography | - | Essential for removing impurities |
Research Findings and Notes
- The use of XPhos Pd G2 catalyst is critical for efficient borylation of the 5-position of picolinic acid derivatives, providing excellent yields and selectivity.
- The amide coupling step benefits from the use of oxalyl chloride for acid activation, which proceeds cleanly to the acid chloride intermediate.
- Reaction monitoring by LC-MS and TLC ensures optimal reaction times and completion.
- The final compound's stability is enhanced by the pinacol boronate ester protecting group, facilitating subsequent cross-coupling or biological studies.
- The synthetic route avoids harsh conditions, preserving the sensitive boronate ester functionality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has been studied for its potential therapeutic applications:
- Anticancer Agents : The compound shows promise as a precursor for developing boron-containing drugs that can selectively target cancer cells. Boron compounds are known for their ability to enhance the effectiveness of neutron capture therapy (NCT), a treatment modality for certain types of cancer.
- Enzyme Inhibitors : Research indicates that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer progression and other diseases. The boron atom plays a crucial role in these interactions due to its electrophilic nature.
Materials Science
The unique properties of this compound make it suitable for various applications in materials science:
- Polymer Chemistry : This compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its ability to form cross-linked structures is particularly beneficial in creating durable materials.
- Nanotechnology : The compound has potential applications in the development of nanomaterials. Its boron content allows for the functionalization of nanoparticles, which can be used in drug delivery systems or as imaging agents in biomedical applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the selective accumulation of boron within tumor tissues and subsequent activation by neutron irradiation.
Case Study 2: Polymer Development
In research conducted at a leading materials science laboratory, N-ethyl derivatives were incorporated into polymer matrices to enhance their mechanical properties. The resulting materials showed improved tensile strength and thermal resistance compared to standard polymers without boron additives.
Mechanism of Action
The mechanism of action of N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes. This interaction is crucial in applications such as drug development and materials science .
Comparison with Similar Compounds
Key Observations :
- N-(4-Methoxybenzyl) analog (CAS: 2828440-26-0) introduces aromaticity and increased molecular weight, which may improve π-π stacking interactions in drug design but reduce solubility in polar solvents .
- Pyrimidin-2-amine derivative (CAS: 1218791-44-6) replaces the pyridine core with pyrimidine, altering electronic properties and hydrogen-bonding capacity, making it suitable for nucleotide-like applications .
Physicochemical and Reactivity Comparison
Solubility and Stability :
- The ethyl derivative (CAS: 1006876-28-3) demonstrates moderate solubility in organic solvents like 1,4-dioxane and THF, comparable to its methyl analog .
- The dimethylamide variant (CAS: 1006876-27-2) requires refrigeration (2–8°C) for storage, suggesting higher sensitivity to degradation than the ethyl compound .
Reactivity in Cross-Coupling Reactions :
- Suzuki-Miyaura reactions with the ethyl derivative show efficient coupling with aryl halides, attributed to the balance between steric bulk (ethyl group) and boronate activation .
- The 3-chloro-picolinonitrile analog (CAS: 1220219-63-5) exhibits enhanced electrophilicity due to electron-withdrawing substituents, accelerating oxidative addition steps in palladium catalysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide?
- Methodology :
- Step 1 : Synthesize the boronate ester intermediate via Miyaura borylation of a halogenated pyridine derivative (e.g., 5-bromo-picolinamide) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .
- Step 2 : Functionalize the picolinamide moiety by reacting the intermediate with ethylamine under coupling conditions (e.g., EDCI/HOBt in DMF) .
- Purification : Use mass-directed preparative LC to achieve >95% purity .
Q. How should this compound be characterized to confirm structural integrity?
- Techniques :
- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹¹B NMR to verify boronate ester formation (¹¹B peak at ~30 ppm) and ethyl/picolinamide substituents .
- Mass Spectrometry : Use HRMS (ESI⁺) for molecular ion confirmation.
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Q. What storage conditions are required to maintain stability?
- Recommendations :
- Store under nitrogen at –20°C in airtight, light-resistant containers.
- Avoid moisture and heat (decomposition occurs above 40°C) .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura cross-coupling reactions involving this compound be mitigated?
- Optimization Strategies :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity .
- Solvent/Base Systems : Use DMF/H₂O (3:1) with K₂CO₃ or CsF to improve solubility and reduce protodeboronation .
- Temperature Control : Optimize between 60–80°C to balance reaction rate and side reactions.
- Troubleshooting : Monitor boronate hydrolysis via ¹¹B NMR; use anhydrous solvents if degradation exceeds 5% .
Q. How can contradictions in spectroscopic data (e.g., unexpected ¹H NMR splits) be resolved?
- Approach :
- Purity Check : Re-purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Dynamic Effects : Perform variable-temperature NMR to identify rotational isomers (common in boronate esters) .
- Crystallography : Grow single crystals (e.g., using slow evaporation in EtOAc) for X-ray analysis .
- Case Study : A 2022 study resolved similar splits in a diazaborinine analog via DFT calculations .
Q. What computational methods predict the compound’s reactivity in organometallic reactions?
- Protocol :
- DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G* level) for Suzuki coupling steps .
- Molecular Docking : Assess interactions with palladium catalysts using AutoDock Vina .
Research Findings
- Synthetic Efficiency : Ethylamine coupling under EDCI/HOBt achieves higher yields (~80%) compared to carbodiimide methods (~60%) .
- Boron Stability : Protodeboronation is minimized in polar aprotic solvents (e.g., DMF) but accelerates in protic media .
- Catalyst Impact : Pd(OAc)₂/XPhos systems reduce side-product formation by 20% compared to Pd(PPh₃)₄ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
